
Décachlorobiphényle
Vue d'ensemble
Description
Decachlorobiphenyl is one of the 209 polychlorinated biphenyls congeners characterized by its high toxicity and chemical stability . It is produced by industrial activities .
Synthesis Analysis
Decachlorobiphenyl is produced by industrial activities . A possible strategy to eliminate Decachlorobiphenyl is by bacterial degradation . The strain Pseudomonas extremaustralis ADA-5 has been found to degrade 9.75% of available Decachlorobiphenyl, using it as a carbon source .Molecular Structure Analysis
Decachlorobiphenyl has a molecular formula of C12Cl10 and a molecular weight of 498.66 .Chemical Reactions Analysis
Decachlorobiphenyl is characterized by its high toxicity and chemical stability . It is resistant to biodegradation, but some bacteria like Pseudomonas extremaustralis ADA-5 can degrade a small portion of it .Physical and Chemical Properties Analysis
Decachlorobiphenyl has a molecular weight of 498.66 . It is characterized by its lipophilicity, stability, and biomagnification .Applications De Recherche Scientifique
Biodégradation et bioaccumulation
Le DCB est l'un des 209 congénères de biphényles polychlorés, caractérisé par sa forte toxicité et sa stabilité chimique . Une stratégie possible pour éliminer le DCB est la dégradation bactérienne . La souche indigène Pseudomonas extremaustralis ADA-5, isolée de l'intestin d'un ver, a montré la capacité de dégrader 9,75 % du DCB disponible, en l'utilisant comme source de carbone . Elle a également été capable d'accumuler 19,98 % de ce polluant dans la biomasse .
Impact sur les lipides membranaires
Le DCB peut altérer les lipides membranaires. La phosphatidyléthanolamine (PE), le phosphatidylglycérol (PG) et la cardiolipine (CL) ont été identifiés comme les lipides membranaires de la cellule . À 250 mg L−1 de DCB dans le milieu de culture, les membranes ont montré une diminution de 30 % de la concentration en PE, une augmentation de 18 % du PG et une augmentation de 12 % du CL .
Bioremédiation
La souche Pseudomonas extremaustralis ADA-5 a été capable de cataboliser le DCB et peut être utilisée pour la bioremédiation des composés toxiques fortement chlorés dans le sol .
Étude d'impact environnemental
Le DCB est un polluant organique persistant (POP) qui a augmenté de manière significative ces dernières années, causant des dommages irréversibles à la composition, à la structure et à la fonctionnalité des écosystèmes ainsi qu'aux biomes terrestres . L'étude de l'impact environnemental du DCB peut aider à comprendre et à atténuer ses effets.
Gestion des déchets industriels
Le DCB est produit par des activités industrielles . La recherche sur ses applications peut aider à gérer les déchets industriels et à réduire la pollution environnementale.
Études de toxicité
En raison de sa forte toxicité, l'étude des effets du DCB sur divers organismes peut aider à comprendre son impact sur la biodiversité et la santé des écosystèmes .
Safety and Hazards
Mécanisme D'action
Target of Action
Decachlorobiphenyl, a member of the polychlorinated biphenyls (PCBs) family, primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons . Another significant target is the core circadian component PER1 , which is involved in the regulation of the circadian clock .
Biochemical Pathways
It’s known that the compound’s interaction with the aryl hydrocarbon receptor can disrupt various cellular functions by altering gene transcription . More research is needed to fully elucidate the biochemical pathways affected by Decachlorobiphenyl.
Pharmacokinetics
Like other pcbs, decachlorobiphenyl is known for its high chemical stability and lipophilicity These properties suggest that the compound may have a long half-life in the body and may accumulate in fatty tissues
Action Environment
It can bioaccumulate in animal tissue and biomagnify in food chains . Environmental factors such as the presence of other pollutants, temperature, and pH could potentially influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Decachlorobiphenyl is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
Decachlorobiphenyl has been found to have significant effects on cellular processes. It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . Due to its lipophilicity, Decachlorobiphenyl may cause damage to bacterial membranes and compromise cell survival .
Molecular Mechanism
Decachlorobiphenyl acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates . This includes the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Temporal Effects in Laboratory Settings
The biodegradation process of Decachlorobiphenyl is slow due to its high chemical stability . In a study, it was found that a strain of Pseudomonas extremaustralis had the ability to degrade 9.75% of available Decachlorobiphenyl, using it as a carbon source .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Decachlorobiphenyl in animal models are limited, it is known that the effects of PCBs can vary with different dosages. High doses of PCBs have been associated with toxic or adverse effects .
Metabolic Pathways
Decachlorobiphenyl is absorbed via inhalation, oral, and dermal routes of exposure. It is transported in the blood, often bound to albumin. Due to its lipophilic nature, it tends to accumulate in lipid-rich tissues, such as the liver, adipose, and skin .
Transport and Distribution
Decachlorobiphenyl, due to its lipophilic nature, tends to accumulate in lipid-rich tissues . This suggests that it may be transported and distributed within cells and tissues via lipophilic pathways.
Subcellular Localization
Given its lipophilic nature and its tendency to accumulate in lipid-rich tissues, it is likely that it may localize in lipid-rich areas of the cell .
Propriétés
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXPZLFXDMAPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047541 | |
| Record name | Decachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-24-3 | |
| Record name | 2,2′,3,3′,4,4′, 5,5′,6,6′-Decachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8AL7T0ATT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Decachlorobiphenyl (PCB-209) has the molecular formula C12Cl10 and a molecular weight of 498.7 g/mol. []
A: Decachlorobiphenyl can be characterized using techniques like gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS). Infrared (IR) spectroscopy can be used to confirm the identity of decachlorobiphenyl by comparing its spectrum to a high-purity standard. [, , ]
A: Decachlorobiphenyl has a high melting point (364–365°C) and can be sublimed in a vacuum without decomposition. []
A: Under anaerobic conditions often found in buried sediments, decachlorobiphenyl undergoes reductive dechlorination by bacteria, resulting in less chlorinated biphenyls. [] This process can be influenced by various factors and may not be consistent across different locations or depths within the same site. []
ANone: Yes, research shows that decachlorobiphenyl can be degraded using various methods:
- Supercritical water oxidation: This method achieved complete destruction of decachlorobiphenyl in laboratory settings. [, ]
- Catalytic reduction: Using a palladium catalyst and hydrogen in supercritical carbon dioxide, decachlorobiphenyl was fully converted to dicyclohexyl. This method shows promise for detoxifying recalcitrant chlorinated aromatic compounds. []
- Metal oxide degradation: Magnesium oxide (MgO) demonstrated high catalytic activity in degrading decachlorobiphenyl, achieving 98.9% degradation efficiency at 300 °C within 60 minutes. The degradation follows pseudo-first-order kinetics and involves hydrodechlorination, C-C bond breakage, and oxidative reactions. []
- Ionizing Radiation: Gamma (γ) radiation effectively dechlorinated decachlorobiphenyl in aqueous solutions containing the surfactant Triton X-100. The dechlorination rate was directly proportional to the chlorine content of the PCB congener. []
- Photodegradation: While decachlorobiphenyl itself doesn't readily undergo direct photolysis, its presence can influence the photodegradation pathways of other polychlorinated biphenyl congeners, leading to the formation of more toxic compounds. []
A: Decachlorobiphenyl is considered a persistent organic pollutant (POP) due to its resistance to degradation in the environment. [] It can bioaccumulate in organisms and potentially biomagnify up the food chain, posing risks to wildlife and human health. [, , ] Its presence in the environment, even at low concentrations, raises concerns due to its potential for long-term adverse effects. []
ANone: Decachlorobiphenyl can be quantified in environmental samples using various analytical techniques:
- Gas Chromatography with Electron Capture Detection (GC-ECD): This highly sensitive method is widely used for detecting and quantifying decachlorobiphenyl in various matrices. [, , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides accurate identification and quantification of decachlorobiphenyl based on its mass spectrum. [, , , ]
- High-Resolution Gas Chromatography-High Resolution Mass Spectrometry (HRGC-HRMS): This highly sensitive and selective technique offers precise identification and quantification of decachlorobiphenyl, even at trace levels. []
- Perchlorination followed by GC-ECD: This method involves converting all polychlorinated biphenyls in a sample to decachlorobiphenyl using a perchlorinating agent like antimony pentachloride (SbCl5). The resulting decachlorobiphenyl is then quantified using GC-ECD. [, , , ]
A: Decachlorobiphenyl's high hydrophobicity poses challenges in extraction and analysis. [] Traditional methods might not accurately determine its concentration, especially in complex matrices like soil or biological tissues.
ANone: Researchers are exploring novel approaches to improve the analysis of decachlorobiphenyl:
- Accelerated solvent extraction: This technique enhances the extraction efficiency of decachlorobiphenyl from solid matrices like soil. []
- Slow-stirring method: This method allows for the reliable determination of the n-octanol/water partition coefficient (Pow), a crucial parameter for assessing the environmental fate of highly hydrophobic chemicals like decachlorobiphenyl. []
- Use of internal standards: Incorporating internal standards like mirex or decachlorobiphenyl in GC-MS analysis ensures accurate quantification and compensates for potential losses during sample preparation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



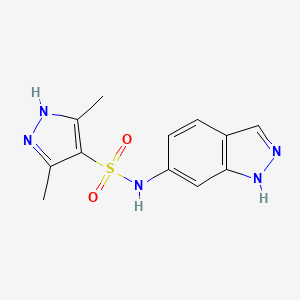
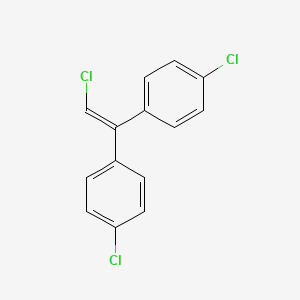
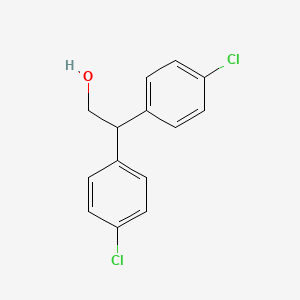
![3-[6-[2-(3-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1669918.png)
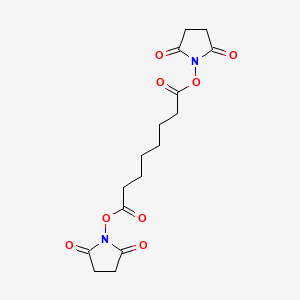

![2-[[6-[Bis(carboxymethyl)amino]-1,4-dioxocan-6-yl]-(carboxymethyl)amino]acetic acid](/img/structure/B1669921.png)
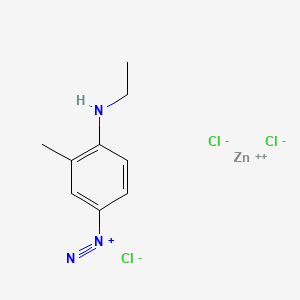
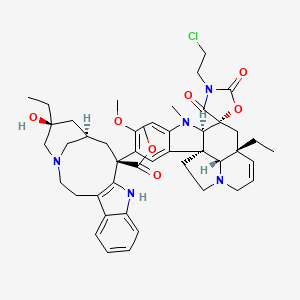

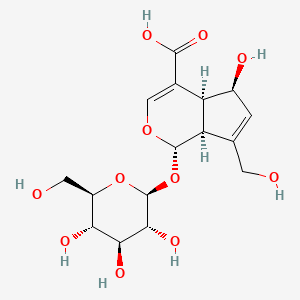
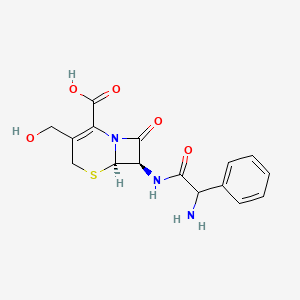
![(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B1669933.png)
